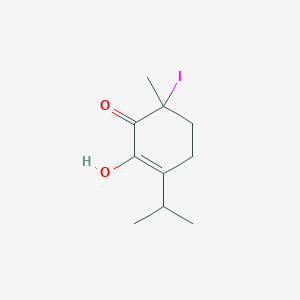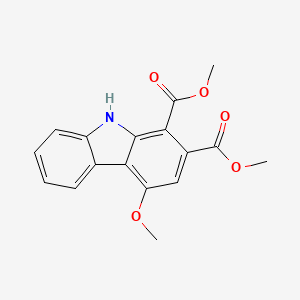![molecular formula C12H18N2O3 B14307796 4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate CAS No. 114557-20-9](/img/structure/B14307796.png)
4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate is a synthetic organic compound characterized by the presence of a hydroxybutyl group, an aminomethyl group, and a phenylcarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate typically involves the following steps:
Formation of the Aminomethyl Phenyl Intermediate: This step involves the reaction of benzylamine with formaldehyde to form the aminomethyl phenyl intermediate.
Carbamate Formation: The intermediate is then reacted with 4-hydroxybutyl isocyanate under controlled conditions to form the desired carbamate.
The reaction conditions often include:
Solvent: Common solvents such as dichloromethane or tetrahydrofuran.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization or chromatography to obtain a pure product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of 4-oxobutyl [3-(aminomethyl)phenyl]carbamate.
Reduction: Formation of 4-hydroxybutyl [3-(aminomethyl)phenyl]amine.
Substitution: Various substituted phenylcarbamates depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a prodrug or in drug delivery systems.
Industry: Utilized in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism by which 4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate exerts its effects involves:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybutyl [3-(aminomethyl)phenyl]urea: Similar structure but with a urea group instead of a carbamate.
4-Hydroxybutyl [3-(aminomethyl)phenyl]ester: Contains an ester group instead of a carbamate.
Uniqueness
4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
114557-20-9 |
|---|---|
Molekularformel |
C12H18N2O3 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
4-hydroxybutyl N-[3-(aminomethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H18N2O3/c13-9-10-4-3-5-11(8-10)14-12(16)17-7-2-1-6-15/h3-5,8,15H,1-2,6-7,9,13H2,(H,14,16) |
InChI-Schlüssel |
GKAFFGMNFRAYHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)OCCCCO)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


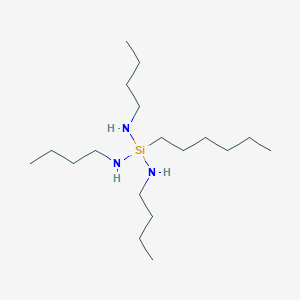

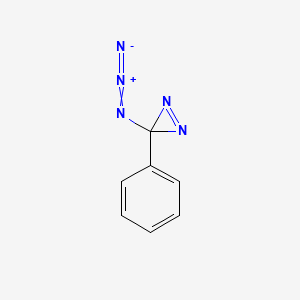

![(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14307729.png)
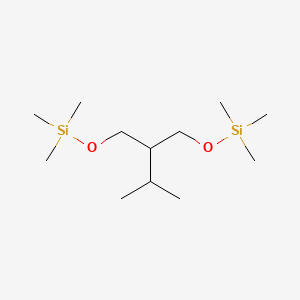

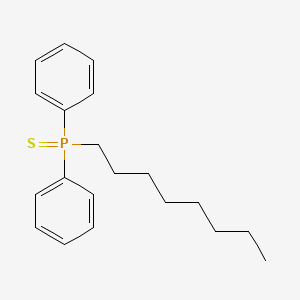

![3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14307751.png)
